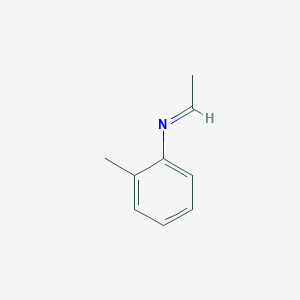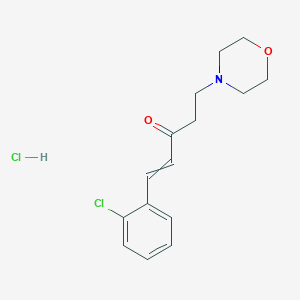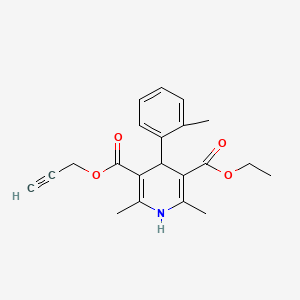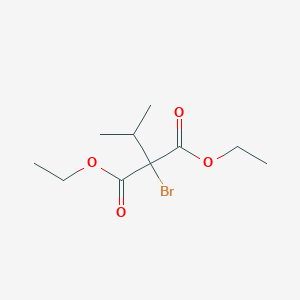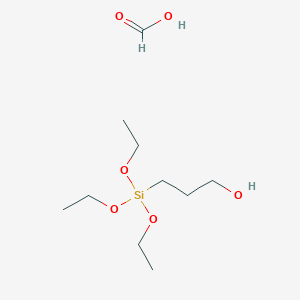
Formic acid;3-triethoxysilylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid;3-triethoxysilylpropan-1-ol is a compound that combines the properties of formic acid and 3-triethoxysilylpropan-1-olIt is a colorless, corrosive liquid with a pungent odor that is completely miscible with water and many polar solvents . 3-triethoxysilylpropan-1-ol is a silane coupling agent with the molecular formula C9H22O4Si. It is used to improve the adhesion between organic polymers and inorganic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through the hydrolysis of formamide or by the oxidation of methanol. The industrial production of formic acid typically involves the reaction of carbon monoxide with sodium hydroxide to form sodium formate, which is then acidified to produce formic acid .
3-triethoxysilylpropan-1-ol can be synthesized by reacting triethoxysilane with allyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Análisis De Reacciones Químicas
Types of Reactions
Formic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to carbon dioxide and water, reduced to methanol, and can participate in esterification reactions to form formate esters .
3-triethoxysilylpropan-1-ol can undergo hydrolysis and condensation reactions. In the presence of water, it hydrolyzes to form silanol groups, which can further condense to form siloxane bonds. This property makes it useful as a coupling agent in various applications .
Common Reagents and Conditions
Oxidation of Formic Acid: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction of Formic Acid: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis of 3-triethoxysilylpropan-1-ol: Typically carried out in the presence of water and an acid or base catalyst.
Major Products Formed
Oxidation of Formic Acid: Carbon dioxide and water.
Reduction of Formic Acid: Methanol.
Hydrolysis of 3-triethoxysilylpropan-1-ol: Silanol groups and ethanol.
Aplicaciones Científicas De Investigación
Formic acid;3-triethoxysilylpropan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of formic acid involves its ability to donate protons (H+) and participate in redox reactions. It can act as a reducing agent, donating electrons to other molecules. In biological systems, formic acid can inhibit certain enzymes and disrupt cellular processes .
3-triethoxysilylpropan-1-ol acts as a coupling agent by forming covalent bonds with both organic polymers and inorganic materials. The hydrolysis of its ethoxy groups forms silanol groups, which can then condense to form siloxane bonds, thereby improving adhesion .
Comparación Con Compuestos Similares
Formic acid is similar to other carboxylic acids such as acetic acid and propionic acid, but it is unique in its simplicity and high reactivity. It is more volatile and has a lower molecular weight compared to other carboxylic acids .
3-triethoxysilylpropan-1-ol is similar to other silane coupling agents such as 3-aminopropyltriethoxysilane and 3-glycidoxypropyltrimethoxysilane. it is unique in its specific functional groups that allow for improved adhesion properties .
List of Similar Compounds
Formic Acid: Acetic acid, Propionic acid.
3-triethoxysilylpropan-1-ol: 3-aminopropyltriethoxysilane, 3-glycidoxypropyltrimethoxysilane.
Propiedades
Número CAS |
40171-24-2 |
|---|---|
Fórmula molecular |
C10H24O6Si |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
formic acid;3-triethoxysilylpropan-1-ol |
InChI |
InChI=1S/C9H22O4Si.CH2O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;2-1-3/h10H,4-9H2,1-3H3;1H,(H,2,3) |
Clave InChI |
PGHVWORKDUUSSK-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCO)(OCC)OCC.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


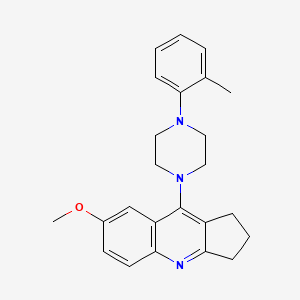

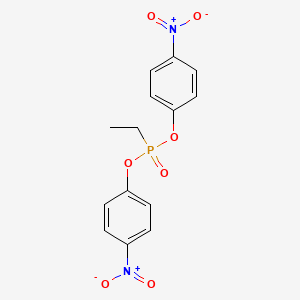
![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)

